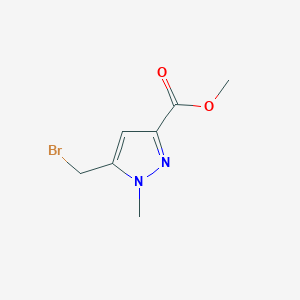
3-Ethyl-4-hydroxybenzonitrile
Overview
Description
3-Ethyl-4-hydroxybenzonitrile is a chemical compound with the CAS Number: 4997-55-1 . It has a molecular weight of 147.18 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for 3-Ethyl-4-hydroxybenzonitrile is the same as its common name . The InChI code for this compound is 1S/C9H9NO/c1-2-8-5-7 (6-10)3-4-9 (8)11/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethyl-4-hydroxybenzonitrile are not available, benzonitrile compounds in general play key roles in the synthesis of various chemicals such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .Physical And Chemical Properties Analysis
3-Ethyl-4-hydroxybenzonitrile is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Synthesis of Pharmaceuticals
3-Ethyl-4-hydroxybenzonitrile plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. For instance, it's utilized in the synthesis of febuxostat, a novel drug aimed at treating gout. The synthesis involves transforming 4-Hydroxybenzonitrile through a series of reactions, highlighting its importance in the development of new therapeutic agents. The process benefits from low consumption, mild conditions, and convenient operation, making it an efficient method for drug synthesis (Zheng, 2008).
Pharmacological Tools
It also serves as a precursor for creating selective serotonin 2A receptor (5-HT2AR) agonists, like 25CN-NBOH. These compounds are essential pharmacological tools, used extensively in various in vivo and in vitro studies to understand serotonin's role in neurological processes. The compound's high selectivity for 5-HT2AR makes it invaluable for exploring serotonin signaling in various animal models, thus contributing to our understanding of neurotransmitter function and potential therapeutic approaches (Kristensen et al., 2021).
Herbicide and Pesticide Analysis
In the agricultural sector, derivatives of 3-Ethyl-4-hydroxybenzonitrile, such as Bromoxynil, are extensively used in herbicides for controlling broad-leaf weeds in cereal production. Research has focused on understanding the environmental and biological impact of these compounds, including their persistence in the human body and their partitioning into fatty tissue. Studies also delve into the biotransformation of these compounds under various environmental conditions, shedding light on their environmental fate and the potential for bioaccumulation (Semchuk et al., 2004).
Biochemical Mechanisms and Toxicology
In biochemical research, 3-Ethyl-4-hydroxybenzonitrile and its derivatives are used to study their interaction with biological systems. For instance, Bromoxynil is used to trigger rapid cell death in botanical studies, and research has suggested that its primary effect of inducing plant cell death may be cytosol acidification, providing insights into the biochemical pathways involved in plant defense mechanisms and the potential for targeted herbicide development (Morimoto & Shimmen, 2008).
Safety And Hazards
The safety information for 3-Ethyl-4-hydroxybenzonitrile indicates that it is a dangerous compound . It has hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-ethyl-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUHLJHWBRZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxybenzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)







![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)

